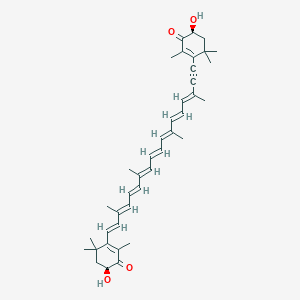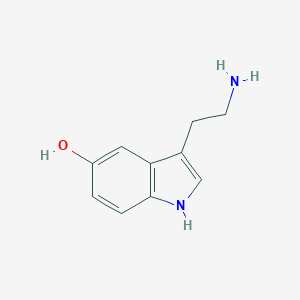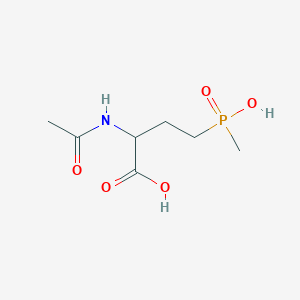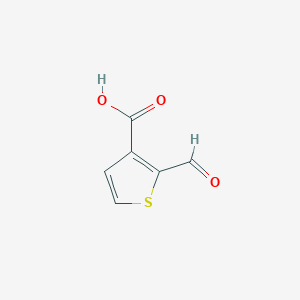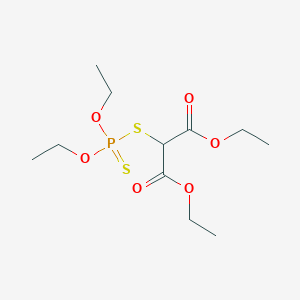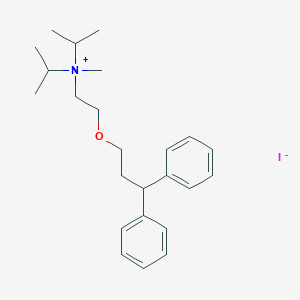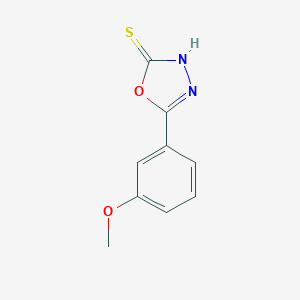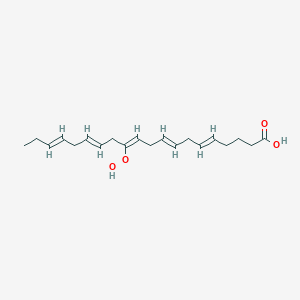
12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid (12-HEPE) is a bioactive lipid derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It has been shown to have various biological functions, including anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The anti-inflammatory effects of 12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid are believed to be mediated through several mechanisms. For example, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation. Additionally, 12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid has been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates inflammation and lipid metabolism.
Biochemische Und Physiologische Effekte
In addition to its anti-inflammatory and anti-cancer properties, 12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid has been shown to have other biochemical and physiological effects. For example, it has been found to increase insulin sensitivity and improve glucose tolerance in mice. Additionally, 12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid has been shown to inhibit platelet aggregation, which may have implications for cardiovascular health.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of studying 12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid is that it is relatively easy to synthesize and purify. Additionally, it has been shown to be stable under various conditions, making it a useful tool for in vitro and in vivo studies. However, one limitation of studying 12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid is that its effects may be context-dependent, meaning that its effects may vary depending on the cell type or disease model being studied.
Zukünftige Richtungen
There are several future directions for research on 12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid. One area of interest is its potential as a therapeutic agent for chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its anti-cancer effects. Finally, it will be important to determine whether 12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid has any adverse effects or interactions with other drugs or supplements.
Conclusion
In conclusion, 12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid is a bioactive lipid derived from EPA that has been shown to have various health benefits. Its anti-inflammatory and anti-cancer properties, as well as its effects on glucose metabolism and platelet aggregation, make it a promising candidate for further research. However, more studies are needed to fully understand its mechanisms of action and potential therapeutic applications.
Synthesemethoden
12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid can be synthesized from EPA through the action of lipoxygenase enzymes. Specifically, 12-lipoxygenase (12-LOX) catalyzes the conversion of EPA to 12S-hydroperoxy-5Z,8Z,10E,14Z,17Z-eicosapentaenoic acid, which is then reduced to 12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid by glutathione peroxidase.
Wissenschaftliche Forschungsanwendungen
12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid has been the subject of numerous scientific studies due to its potential health benefits. It has been shown to have anti-inflammatory effects in various cell types, including macrophages and endothelial cells. Additionally, 12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid has been found to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
CAS-Nummer |
101973-23-3 |
|---|---|
Produktname |
12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid |
Molekularformel |
C20H30O4 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
(5E,8E,11Z,14E,17E)-12-hydroperoxyicosa-5,8,11,14,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-5-10-13-16-19(24-23)17-14-11-8-6-7-9-12-15-18-20(21)22/h3-4,7-11,13,17,23H,2,5-6,12,14-16,18H2,1H3,(H,21,22)/b4-3+,9-7+,11-8+,13-10+,19-17- |
InChI-Schlüssel |
HDMYXONNVAOHFR-UHFFFAOYSA-N |
Isomerische SMILES |
CC/C=C/C/C=C/C/C(=C/C/C=C/C/C=C/CCCC(=O)O)/OO |
SMILES |
CCC=CCC=CCC(=CCC=CCC=CCCCC(=O)O)OO |
Kanonische SMILES |
CCC=CCC=CCC(=CCC=CCC=CCCCC(=O)O)OO |
Synonyme |
12-HPEPE 12-hydroperoxy-5,8,11,14,17-eicosapentaenoic acid 12S-HPEPE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






